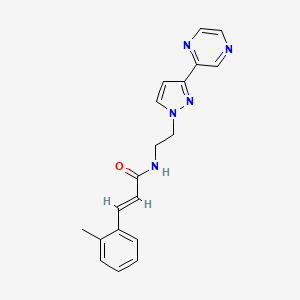
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide and its derivatives have been explored for their potential antiviral properties. A study by Kaddah et al. (2021) synthesized a similar compound which showed promising antiviral activity against infectious bursal disease virus (IBDV) in chicken embryos. This suggests potential applications in the production of vaccines for IBVD.
Nonlinear Optical Properties
The nonlinear optical properties of derivatives of this compound have been studied, indicating potential for applications in optical devices. Naseema et al. (2010) synthesized and analyzed the nonlinear optical properties of similar hydrazones, finding applications in optical limiters and switches.
Antimicrobial Properties
Several studies have focused on the antimicrobial potential of this compound and its derivatives. For example, Lfta et al. (2016) synthesized new quinazolinone derivatives that demonstrated antibacterial activity. Similarly, Ahmed et al. (2006) and Desai et al. (2011) also reported antimicrobial activities for similar compounds.
Cytotoxic Activity in Cancer Research
Compounds structurally related to (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide have been explored for their cytotoxic activities against various cancer cell lines. Nguyen et al. (2019) synthesized N-alkyl-plinabulin derivatives which showed strong cytotoxicity against several cancer cell lines.
Optical and Electrochemical Properties
Studies on the optical and electrochemical properties of compounds related to (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide suggest potential for development in materials science. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes that were characterized for their spectroscopic and electrochemical properties, indicating potential in materials applications.
Antioxidant and Anti-Inflammatory Activities
The antioxidant and anti-inflammatory activities of derivatives of this compound have also been investigated. Sayed et al. (2021) synthesized tetrahydroisoquinolines bearing a nitrophenyl group, which showed significant anticancer and antioxidant properties. Similarly, Somashekhar and Kotnal (2019) explored 1,3,4-oxadiazole derivatives for their anti-inflammatory properties.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide involves the condensation of 4-nitrobenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide in the presence of acetic acid and subsequent cyclization to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzaldehyde (1.0 equiv) and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide (1.0 equiv) in acetic acid (10 mL) and stir the mixture at room temperature for 1 hour.", "Step 2: Add sodium acetate (1.5 equiv) to the reaction mixture and continue stirring for an additional 2 hours.", "Step 3: Pour the reaction mixture into ice-cold water (50 mL) and collect the resulting solid by filtration.", "Step 4: Wash the solid with water and dry it under vacuum to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol (10 mL) and reflux the mixture for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and collect the resulting solid by filtration.", "Step 7: Wash the solid with ethanol and dry it under vacuum to obtain the final product, (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide." ] } | |
CAS番号 |
1105233-55-3 |
製品名 |
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide |
分子式 |
C18H14N4O4 |
分子量 |
350.334 |
IUPAC名 |
2-(4-nitrophenyl)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(9-12-5-7-15(8-6-12)22(25)26)21-19-11-14-10-13-3-1-2-4-16(13)20-18(14)24/h1-8,10-11H,9H2,(H,20,24)(H,21,23)/b19-11+ |
InChIキー |
SGEWXENZOCXGAQ-YBFXNURJSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)
![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)
![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)
![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)
![1-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B2509358.png)
